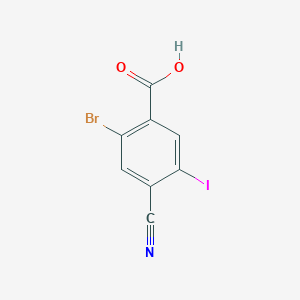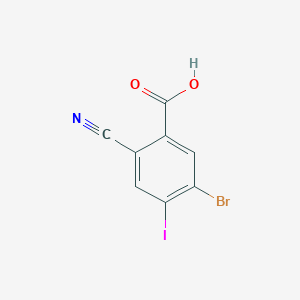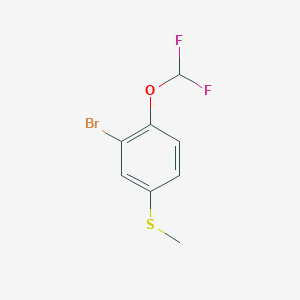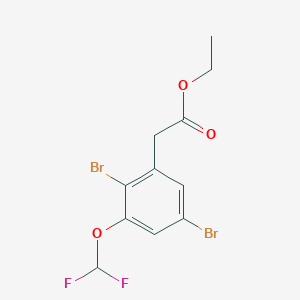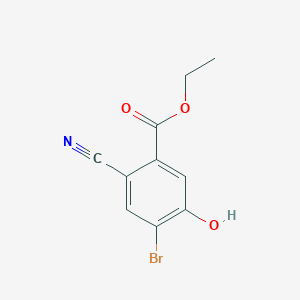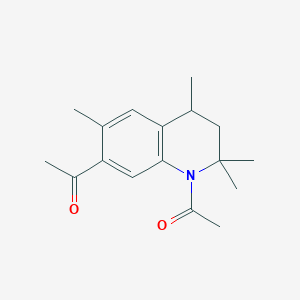
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Übersicht
Beschreibung
“1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone” is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names . It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
Synthesis Analysis
The synthesis of this compound is commercially produced by the Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
This compound appears as a colorless to a pale yellow liquid . It has a woody, slightly ambergris odor, reminiscent of clean human skin . Its odor is long-lasting on skin and fabric . The density is 0.964 (at 20 °C), and it has a boiling point of 134 °C .Wissenschaftliche Forschungsanwendungen
Perfumery
OTNE: is widely used in the fragrance industry due to its woody, ambergris-like odor reminiscent of clean human skin . It’s a common ingredient in perfumes, providing a sandalwood-like and cedarwood-like fragrance. Its long-lasting scent on skin and fabric makes it a preferred choice for high-end and long-lasting perfumes.
Laundry Products
In laundry products, OTNE imparts a fresh and clean scent that is durable through multiple wash cycles. It’s used in detergents, fabric fresheners, and conditioners to provide a pleasant and lasting fragrance .
Cosmetics
The compound is also incorporated into various cosmetic products. It enhances the scent of soaps, shampoos, antiperspirants, and deodorants, contributing to the overall sensory experience of the consumer .
Air Fresheners
OTNE: ’s strong and enduring fragrance profile makes it an excellent choice for air fresheners, including sprays, plug-ins, and scented oils. It helps in creating a welcoming and comfortable atmosphere in homes and commercial spaces .
Tobacco Flavoring
At concentrations ranging from 200 to 2000 ppm, OTNE is used as a flavoring agent in tobacco products. It adds a distinct aroma to the tobacco, enhancing the user’s experience .
Plasticizers
OTNE: serves as a plasticizer in various industrial applications. It helps in improving the flexibility and durability of plastics, which are used in a wide range of products .
Antimicrobial Applications
Research has indicated that derivatives of compounds similar to OTNE have shown good antimicrobial potential. This opens up possibilities for its use in developing new antimicrobial agents .
Organoleptic and Antimicrobial Compound Delivery
OTNE: can be used as a precursor for the delivery of organoleptic (sensory) and antimicrobial compounds. This application is particularly relevant in food packaging and preservation, where maintaining sensory qualities and preventing microbial growth are crucial .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGWBFYWZRCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



